Cas no 3528-46-9 (1-(2-Methoxybenzyl)-1H-pyrazol-5-amine)

1-(2-Methoxybenzyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 2-methoxybenzyl substituent at the 1-position and an amine group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, making it valuable for constructing heterocyclic compounds with potential biological activity. The presence of the methoxybenzyl group enhances solubility and stability, while the amine moiety provides a reactive site for derivatization. This product is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(2-Methoxybenzyl)-1H-pyrazol-5-amine structure
3528-46-9 structure
Product Name:1-(2-Methoxybenzyl)-1H-pyrazol-5-amine
CAS No:3528-46-9
MF:C11H13N3O
MW:203.240422010422
MDL:MFCD07186334
CID:1070735
PubChem ID:3161263
Update Time:2025-06-13

1-(2-Methoxybenzyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine
    • 2-(2-methoxy-benzyl)-2H-pyrazol-3-ylamine
    • 2-[(2-methoxyphenyl)methyl]pyrazol-3-amine
    • 1-(2'-methoxybenzyl)-5-aminopyrazole
    • 1-(o-Methoxybenzyl)-5-aminopyrazol
    • 1-[(2-methoxyphenyl)methyl]pyrazole-5-ylamine
    • SR-01000325709-1
    • 1H-pyrazol-5-amine, 1-[(2-methoxyphenyl)methyl]-
    • 3528-46-9
    • ALBB-012203
    • BS-36727
    • CS-0320241
    • SCHEMBL1491059
    • HMS1704B09
    • DTXSID20390298
    • SR-01000325709
    • AKOS000149541
    • MFCD07186334
    • MDL: MFCD07186334
    • Inchi: 1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
    • InChI Key: NDPAXNCKZIOPJZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CN1C(=CC=N1)N

Computed Properties

  • Exact Mass: 203.10600
  • Monoisotopic Mass: 203.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.19
  • Boiling Point: 393.3°C at 760 mmHg
  • Flash Point: 191.6°C
  • Refractive Index: 1.598
  • PSA: 53.07000
  • LogP: 2.10340

1-(2-Methoxybenzyl)-1H-pyrazol-5-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(2-Methoxybenzyl)-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine

Comprehensive Overview of 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine (CAS No. 3528-46-9): Properties, Applications, and Research Insights

1-(2-Methoxybenzyl)-1H-pyrazol-5-amine (CAS No. 3528-46-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The molecule features a pyrazole core substituted with a 2-methoxybenzyl group and an amine functionality, making it a versatile intermediate for synthesizing bioactive derivatives. Researchers frequently explore its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors associated with inflammation and metabolic disorders.

In recent years, the demand for heterocyclic compounds like 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine has surged, driven by trends in precision medicine and sustainable agrochemicals. A common query in scientific forums revolves around its synthetic routes, with optimized methods often involving Pd-catalyzed cross-coupling or reductive amination. The compound’s solubility in polar solvents (e.g., DMSO or ethanol) and stability under ambient conditions further enhance its utility in lab-scale applications.

From an industrial perspective, CAS No. 3528-46-9 is often discussed alongside high-value intermediates for crop protection agents. Its structural motifs align with green chemistry initiatives, as researchers seek alternatives to traditional halogenated compounds. Notably, patents highlight its role in developing low-toxicity pesticides, addressing global concerns about environmental persistence and non-target organism safety.

Analytical characterization of 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine typically employs HPLC-MS and NMR spectroscopy, with fragmentation patterns and chemical shifts well-documented in literature. These data are critical for quality control in contract manufacturing organizations (CMOs), where batch consistency is paramount. Additionally, computational studies (molecular docking) predict its binding affinity toward kinase targets, a hotspot in oncology research.

The compound’s relevance extends to academic collaborations, with universities investigating its structure-activity relationships (SAR) for CNS-active molecules. Such studies often intersect with popular searches like "pyrazole derivatives for neurodegenerative diseases" or "amine-functionalized heterocycles." Regulatory databases classify it as non-hazardous under standard handling protocols, though proper PPE (e.g., gloves, lab coats) is recommended during synthesis.

Emerging applications include its use in material science, where its aromatic system contributes to organic semiconductors or ligand design for catalysis. This multidisciplinary appeal positions CAS No. 3528-46-9 as a compound bridging gaps between pharma, agrochemistry, and advanced materials. Future research may explore its biodegradability or scalable production via continuous flow chemistry—a trending topic in process optimization.

In summary, 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine exemplifies the synergy between structural ingenuity and practical utility. Its adaptability across sectors underscores why it remains a highly searched compound in scientific databases, with innovations likely to shape next-generation therapeutics and eco-friendly agrochemicals.

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